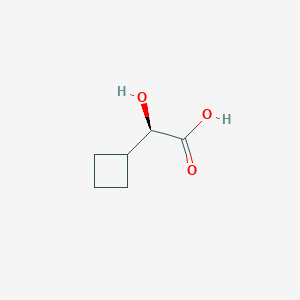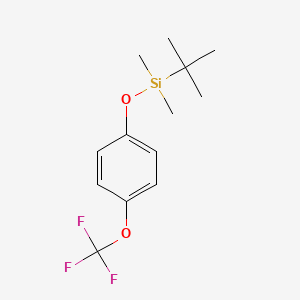
tert-Butyldimethyl-(4-(trifluoromethoxy)phenoxy)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyldimethyl-(4-(trifluoromethoxy)phenoxy)silane is a chemical compound with the molecular formula C13H19F3O2Si and a molecular weight of 292.37. It is known for its unique structure, which includes a tert-butyl group, dimethylsilyl group, and a trifluoromethoxyphenoxy group. This compound is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
tert-Butyldimethyl-(4-(trifluoromethoxy)phenoxy)silane can be synthesized through a series of chemical reactions. One common method involves the reaction of tert-butylchlorodimethylsilane with 4-(trifluoromethoxy)phenol in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Industrial production may also involve the use of automated systems for mixing, heating, and purification to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyldimethyl-(4-(trifluoromethoxy)phenoxy)silane undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the tert-butyl or dimethylsilyl groups are replaced by other nucleophiles.
Oxidation Reactions: The trifluoromethoxy group can undergo oxidation under specific conditions to form different products.
Reduction Reactions: The compound can be reduced using reducing agents to yield different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in solvents like tetrahydrofuran or dichloromethane.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of various oxidized or reduced products.
Aplicaciones Científicas De Investigación
tert-Butyldimethyl-(4-(trifluoromethoxy)phenoxy)silane has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis to introduce the trifluoromethoxyphenoxy group into target molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of tert-Butyldimethyl-(4-(trifluoromethoxy)phenoxy)silane involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s lipophilicity and stability, allowing it to interact with hydrophobic regions of biomolecules. The dimethylsilyl group can also participate in various chemical reactions, facilitating the formation of stable complexes with other molecules.
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyldimethylsilyl chloride: Similar in structure but lacks the trifluoromethoxyphenoxy group.
4-(Trifluoromethoxy)phenol: Contains the trifluoromethoxyphenoxy group but lacks the tert-butyl and dimethylsilyl groups.
tert-Butyldimethylsilyl ether: Similar in structure but with different functional groups.
Uniqueness
tert-Butyldimethyl-(4-(trifluoromethoxy)phenoxy)silane is unique due to the combination of its functional groups, which confer specific chemical properties and reactivity. The presence of the trifluoromethoxy group enhances its stability and lipophilicity, making it a valuable reagent in organic synthesis and scientific research.
Propiedades
IUPAC Name |
tert-butyl-dimethyl-[4-(trifluoromethoxy)phenoxy]silane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19F3O2Si/c1-12(2,3)19(4,5)18-11-8-6-10(7-9-11)17-13(14,15)16/h6-9H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJLSLBYVJCUBRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=CC=C(C=C1)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19F3O2Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[(Oxolan-2-yl)methoxy]quinoline](/img/structure/B2958415.png)
![2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetonitrile](/img/structure/B2958417.png)

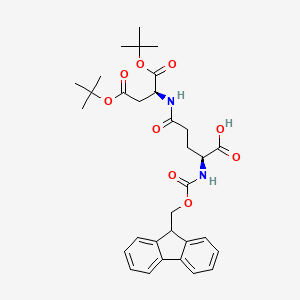
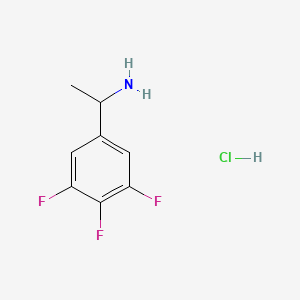
![N-(2,4-dimethylphenyl)-2-(4-fluorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide](/img/structure/B2958421.png)
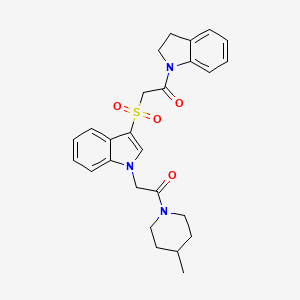
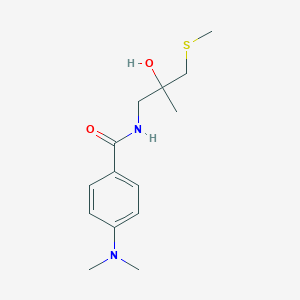
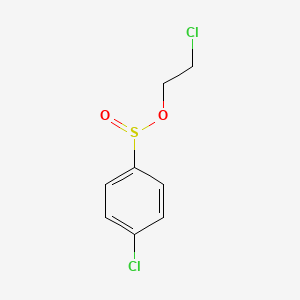
![N-[(4-chlorophenyl)methyl]-3-(1,3-thiazol-2-yloxy)azetidine-1-carboxamide](/img/structure/B2958431.png)
![ethyl 2-[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-(N-hydroxyimino)acetate](/img/structure/B2958432.png)
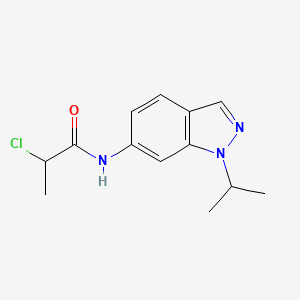
![2-[(2-Methylpiperidin-1-yl)methyl]pyrazine](/img/structure/B2958435.png)
